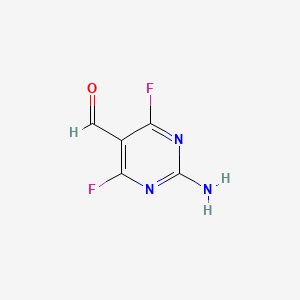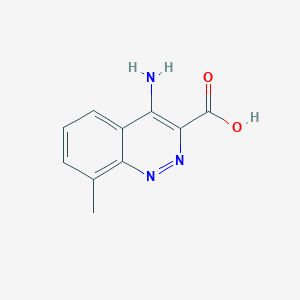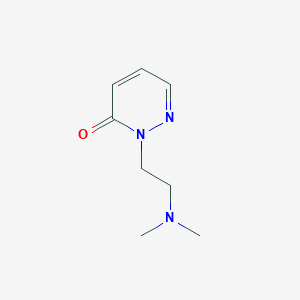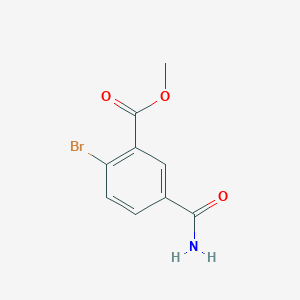
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a pyrrole ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminopyrrole with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
2-(1H-pyrrol-2-yl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-(1H-pyrrol-2-yl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazine: Features a thiadiazine ring, which can influence its biological activity and chemical behavior.
Uniqueness: 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole is unique due to the presence of both a pyrrole and a thiadiazole ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5N3S/c1-2-5(7-3-1)6-9-8-4-10-6/h1-4,7H |
InChI Key |
JRWVZJFYWJPHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


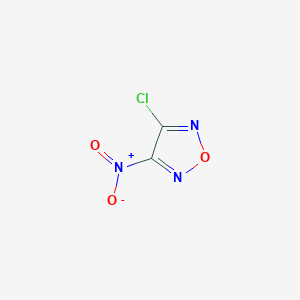
![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)
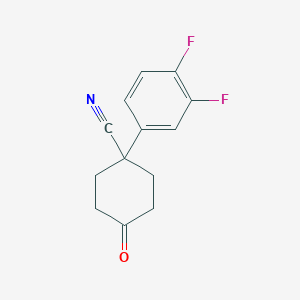
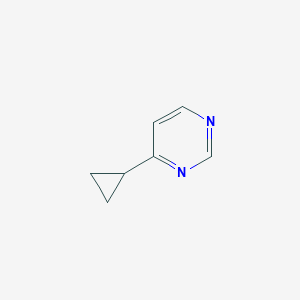
![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)
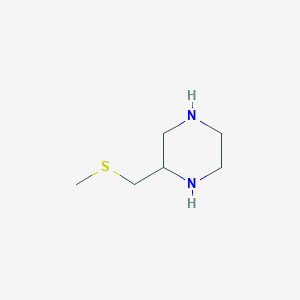
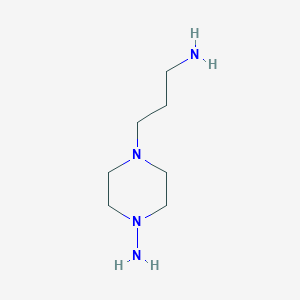

![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)
